molecular formula C12H8Cl2N4O2 B12203681 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12203681
M. Wt: 311.12 g/mol
InChI Key: HQYXBTXGQPNIRW-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a triazolopyrimidine core, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate to yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient route for large-scale production, minimizing the need for hazardous solvents and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C12H8Cl2N4O2

Molecular Weight

311.12 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H8Cl2N4O2/c13-6-1-2-7(8(14)3-6)10-4-9(11(19)20)17-12-15-5-16-18(10)12/h1-5,10H,(H,19,20)(H,15,16,17)

InChI Key

HQYXBTXGQPNIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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